3,4,5,6-Tetrachloro-N-cyclooctylphthalimide

Catalog No.
S15959878
CAS No.
67939-24-6
M.F
C16H15Cl4NO2
M. Wt
395.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5,6-Tetrachloro-N-cyclooctylphthalimide

CAS Number

67939-24-6

Product Name

3,4,5,6-Tetrachloro-N-cyclooctylphthalimide

IUPAC Name

4,5,6,7-tetrachloro-2-cyclooctylisoindole-1,3-dione

Molecular Formula

C16H15Cl4NO2

Molecular Weight

395.1 g/mol

InChI

InChI=1S/C16H15Cl4NO2/c17-11-9-10(12(18)14(20)13(11)19)16(23)21(15(9)22)8-6-4-2-1-3-5-7-8/h8H,1-7H2

InChI Key

BUZJUKRHYPZXHT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

3,4,5,6-Tetrachloro-N-cyclooctylphthalimide is a synthetic organic compound characterized by the presence of four chlorine atoms substituted on a phthalimide structure. The molecular formula for this compound is C₁₄H₁₃Cl₄N. Its unique structure includes a cyclooctyl group attached to the nitrogen atom of the phthalimide moiety, which contributes to its chemical properties and potential applications.

The chemical reactivity of 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide can be explored through various types of reactions:

  • Nucleophilic Substitution: The chlorinated positions on the phthalimide ring can undergo nucleophilic substitution reactions, where nucleophiles can replace chlorine atoms.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing chlorine atoms may influence electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Decomposition Reactions: Under extreme conditions or in the presence of strong bases or acids, the compound may decompose, leading to the release of chlorine gas and other byproducts.

The synthesis of 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide typically involves multi-step organic reactions:

  • Chlorination: The initial step may involve chlorination of phthalimide using chlorine gas or chlorinating agents under controlled conditions to achieve tetrachlorination.
  • Cyclization: The cyclooctyl group can be introduced through a cyclization reaction involving appropriate precursors and catalysts.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product from byproducts or unreacted materials.

3,4,5,6-Tetrachloro-N-cyclooctylphthalimide has potential applications in various fields:

  • Pesticides: Its structure may contribute to insecticidal or herbicidal properties.
  • Pharmaceuticals: It could serve as a lead compound in drug discovery due to its unique biological activity.
  • Materials Science: The compound may be explored for use in developing novel materials with specific thermal or mechanical properties.

Interaction studies involving 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide are crucial for understanding its behavior in biological systems. Investigations into its interactions with enzymes and receptors can provide insights into its pharmacokinetics and potential drug-drug interactions. Such studies are essential for assessing safety and efficacy in therapeutic contexts.

Several compounds share structural similarities with 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Properties
N-CyclohexylphthalimideCyclohexyl group attachedUsed in agrochemicals
2,4-Dichlorophenoxyacetic acidPhenoxyacetic acid derivativeHerbicide with well-studied activity
4-ChlorophenylureaUrea derivative with a chlorophenylExhibits herbicidal activity
N,N-Diethyl-m-toluamideAmide derivative with ethyl groupsInsect repellent properties

The uniqueness of 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide lies in its specific chlorination pattern and cyclooctyl substitution that may impart distinct biological activities compared to other similar compounds. Further research is necessary to elucidate its full potential and applications in various industries.

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Exact Mass

394.982739 g/mol

Monoisotopic Mass

392.985689 g/mol

Heavy Atom Count

23

General Manufacturing Information

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-cyclooctyl-: INACTIVE

Dates

Last modified: 08-15-2024

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